molecular formula C17H14FNO3S B4444046 5-fluoro-2-methoxy-N-1-naphthylbenzenesulfonamide

5-fluoro-2-methoxy-N-1-naphthylbenzenesulfonamide

Cat. No.: B4444046
M. Wt: 331.4 g/mol
InChI Key: MUICNJILZMJBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-1-naphthylbenzenesulfonamide, also known as FN1, is a chemical compound that has been widely used in scientific research due to its unique properties. FN1 is a sulfonamide derivative that has shown promising results in various fields of research, including pharmacology, biochemistry, and physiology. In

Mechanism of Action

5-fluoro-2-methoxy-N-1-naphthylbenzenesulfonamide exerts its effects by binding to the active site of enzymes, thereby inhibiting their activity. It has been shown to bind to the zinc ion present in the active site of carbonic anhydrase, thereby inhibiting its activity. This compound has also been shown to bind to the active site of urease and cholinesterase, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and the production of prostaglandins. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

5-fluoro-2-methoxy-N-1-naphthylbenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and can be used to investigate their role in various physiological and pathological conditions. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to using this compound. It has been shown to have some toxicity in vivo, and caution should be taken when using it in animal studies. Additionally, the exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects.

Future Directions

There are several future directions for the use of 5-fluoro-2-methoxy-N-1-naphthylbenzenesulfonamide in scientific research. One potential application is in the development of new anti-inflammatory drugs. This compound has been shown to have potent anti-inflammatory effects, and further research could lead to the development of new drugs that target COX-2 and other inflammatory enzymes. Another potential application is in the development of new cancer therapies. This compound has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new drugs that target specific cancer cell pathways. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and pathological conditions.

Scientific Research Applications

5-fluoro-2-methoxy-N-1-naphthylbenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been shown to have potent inhibitory effects on various enzymes, including carbonic anhydrase, urease, and cholinesterase. This compound has also been shown to have anti-inflammatory effects and can inhibit the growth of cancer cells. This compound has been used in various studies to investigate the role of these enzymes in various physiological and pathological conditions.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c1-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUICNJILZMJBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.